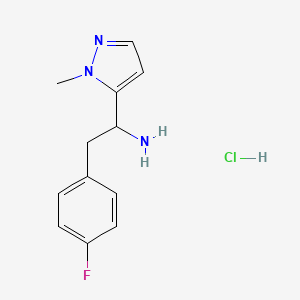
2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C12H15ClFN3 and its molecular weight is 255.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
The synthesis and structural characterization of compounds related to 2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine hydrochloride have been explored for their potential antibacterial and antifungal activities. A series of compounds synthesized through the condensation reaction of similar ethanamines with substituted benzoyl chlorides showed promising activity against a variety of bacterial and fungal strains, comparable to or slightly better than standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Photoaffinity Probes
Research into the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, which shares some chemical resemblance with the targeted compound, revealed the formation of photoproducts through a singlet carbene intermediate. This process, involving photoinsertion into the N-H bond of diethylamine, highlights the potential utility and limitations of similar fluorinated compounds in the development of photoaffinity probes for biological systems. Such compounds, after undergoing base-catalyzed elimination and hydrolysis, could reverse the photoinsertion process, impacting their utility in obtaining primary sequence data in biological research (Platz et al., 1991).
Neurokinin-1 Receptor Antagonist Development
The compound and its related derivatives have been studied for their role in the efficient synthesis of neurokinin-1 (NK1) receptor antagonists, such as Aprepitant. The synthesis involved condensation and a novel crystallization-induced asymmetric transformation to achieve the desired alpha-(fluorophenyl)morpholine derivative, highlighting the compound's importance in the development of orally active, clinically relevant therapeutic agents (Brands et al., 2003).
Optical and Fluoroionophoric Properties
The compound's structural analogs have been utilized in the development of novel fluoroionophores for the selective optical detection of metal ions. Such compounds, when covalently bound to specific moieties, exhibit unique fluoroionophoric and chromophoric properties, demonstrating their potential in sensitive and selective detection applications, particularly for mercury ions. This application underscores the compound's relevance in environmental monitoring and analytical chemistry (Wanichacheva et al., 2009).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c1-16-12(6-7-15-16)11(14)8-9-2-4-10(13)5-3-9;/h2-7,11H,8,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJTWWUCNNYPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(CC2=CC=C(C=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
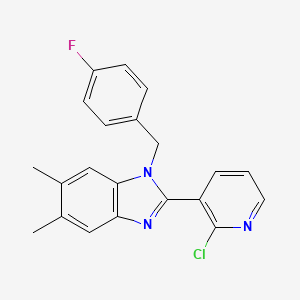
![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2533633.png)
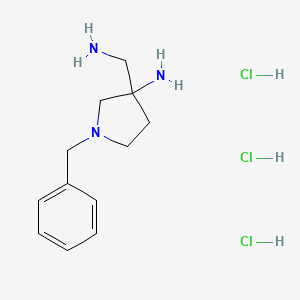
![(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid](/img/structure/B2533637.png)

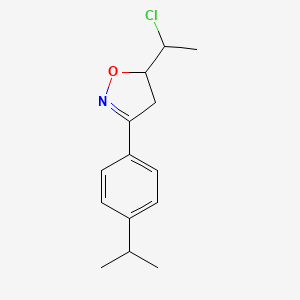
![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2533641.png)
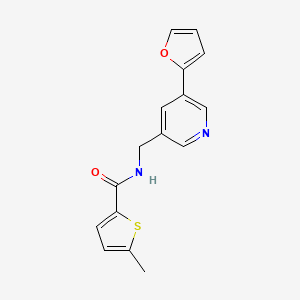
![3-methyl-5-((3-(thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2533645.png)


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2533649.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2533654.png)
